An In-depth Technical Guide to (4-Bromophenyl)trichlorosilane: Properties, Reactivity, and Applications
An In-depth Technical Guide to (4-Bromophenyl)trichlorosilane: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of (4-Bromophenyl)trichlorosilane, a bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development. We will delve into its core chemical properties, explore its dual reactivity stemming from the trichlorosilyl and bromophenyl moieties, and discuss its practical applications, supported by detailed protocols and mechanistic insights.
Introduction: The Versatility of a Bifunctional Reagent
(4-Bromophenyl)trichlorosilane is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its molecular structure is unique in that it possesses two distinct reactive centers: a highly electrophilic trichlorosilyl group and a brominated aromatic ring. This dual functionality makes it an invaluable building block, enabling sequential or orthogonal chemical transformations. The trichlorosilyl group serves as a handle for forming robust siloxane networks or for undergoing nucleophilic substitution, while the bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise construction of complex molecular architectures and functional materials.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of (4-Bromophenyl)trichlorosilane is presented below.
| Property | Value |
| CAS Number | 27752-77-8 |
| Molecular Formula | C₆H₄BrCl₃Si |
| Molar Mass | 290.45 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 255-257 °C (lit.) |
| Density | 1.666 g/mL at 25 °C (lit.) |
| Reactivity with Water | Reacts violently to produce hydrogen chloride (HCl) gas[2][3] |
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration would be 2H for each doublet. |
| ¹³C NMR | Six signals in the aromatic region. The carbon atom attached to the silicon (ipso-carbon) would be significantly shielded, while the carbon attached to bromine would be deshielded. Four other signals for the aromatic CH groups would be present. |
| IR | Strong Si-Cl stretching bands (typically around 600-450 cm⁻¹). C-Br stretching vibration (around 600-500 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600-1450 cm⁻¹) bands. Strong bands corresponding to Si-aryl stretching. |
| ²⁹Si NMR | A single resonance with a chemical shift characteristic for aryltrichlorosilanes. For example, (4-Bromophenyl)dimethyl(phenyl)silane shows a signal at δ –7.49 ppm.[4] |
Core Reactivity I: The Trichlorosilyl Group
The silicon-chlorine bonds in (4-Bromophenyl)trichlorosilane are highly polarized and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in forming silicon-based materials and derivatives.
Hydrolysis and Condensation
The most fundamental reaction of trichlorosilanes is their rapid hydrolysis upon contact with water or moisture, even atmospheric humidity.[2][3] This process is highly exothermic and liberates corrosive hydrogen chloride gas. The initial hydrolysis yields a transient silanetriol, which is highly unstable and readily undergoes intermolecular condensation to form polysiloxane networks (silicones).
The reaction proceeds in two main stages:
-
Hydrolysis: The three Si-Cl bonds are sequentially replaced by Si-OH bonds.
-
Condensation: The silanol (Si-OH) groups react with each other to form stable siloxane (Si-O-Si) bonds, releasing water.
The rate of these reactions is influenced by factors such as pH and the concentration of water.[6][7] Acidic conditions tend to promote hydrolysis while slowing condensation, whereas basic conditions accelerate condensation.[8]
Caption: Hydrolysis and condensation of (4-Bromophenyl)trichlorosilane.
Experimental Protocol: Controlled Hydrolysis for Sol-Gel Synthesis
Causality: This protocol uses a solvent system (acetone) and controlled temperature to moderate the highly exothermic reaction and influence the structure of the resulting polysiloxane.[6]
-
Preparation: Prepare a solution of (4-Bromophenyl)trichlorosilane (1.0 equiv.) in anhydrous acetone (or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0-4 °C using an ice bath to manage the exothermicity of the hydrolysis reaction.
-
Addition of Water: Slowly add a stoichiometric amount of water (e.g., 3.0 equiv.), often mixed with acetone, to the cooled silane solution with vigorous stirring. The rate of addition is critical to prevent localized overheating and uncontrolled polymerization.
-
Aging: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours), then warm to room temperature and allow it to "age." During this aging process, condensation continues, leading to the formation of a gel.
-
Work-up: The resulting gel or precipitate can be isolated by filtration, washed with an appropriate solvent to remove soluble byproducts, and dried under vacuum.
Nucleophilic Substitution with Organometallic Reagents
The chlorine atoms can be displaced by potent carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form new, stable silicon-carbon bonds.[9][10] This reaction is a cornerstone of organosilicon chemistry, allowing for the synthesis of a wide array of substituted silanes. The extent of substitution (mono-, di-, or tri-alkylation/arylation) can often be controlled by the stoichiometry of the nucleophile.
Caption: Stepwise substitution of chlorides with Grignard reagents.
Experimental Protocol: Synthesis of (4-Bromophenyl)methyldichlorosilane
Causality: This protocol uses one equivalent of a Grignard reagent to selectively replace a single chlorine atom. Tetrahydrofuran (THF) is a common solvent as it effectively solvates the Grignard reagent.[11]
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of (4-Bromophenyl)trichlorosilane (1.0 equiv.) in anhydrous THF.
-
Grignard Reagent: In the dropping funnel, place a solution of methylmagnesium chloride (1.0 equiv.) in THF.
-
Reaction: Cool the flask containing the silane to 0 °C. Add the Grignard reagent dropwise with constant stirring over 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench any remaining Grignard reagent by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Core Reactivity II: The 4-Bromophenyl Group
The carbon-bromine bond on the aromatic ring provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[12] This reactivity is central to its use in building complex organic molecules for pharmaceuticals and electronic materials.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] (4-Bromophenyl)trichlorosilane is an excellent substrate for this reaction, allowing for the introduction of new aryl or vinyl groups at the 4-position of the phenyl ring.
The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making aryl bromides like this compound highly effective substrates.[13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Causality: This protocol employs a common palladium catalyst (Pd(PPh₃)₄) and a base (Na₂CO₃) to facilitate the key transmetalation and reductive elimination steps in the catalytic cycle. A mixed solvent system is used to ensure solubility of both organic and inorganic reagents.
-
Degassing: In a Schlenk flask, combine (4-Bromophenyl)trichlorosilane (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (N₂) at reflux (e.g., 80-100 °C) for several hours (typically 4-24 h). Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.
Synthesis of (4-Bromophenyl)trichlorosilane
The most direct and industrially viable synthesis involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with an excess of a silicon electrophile, typically silicon tetrachloride (SiCl₄).[15]
Synthetic Workflow: Grignard Route
Causality: This method leverages the higher reactivity of one C-Br bond in 1,4-dibromobenzene to form a mono-Grignard reagent. Using excess SiCl₄ ensures that the Grignard reagent reacts to form the desired monosubstituted product and minimizes the formation of diaryl- and triaryl-silane byproducts.
-
Grignard Formation: React magnesium turnings with 1,4-dibromobenzene in an anhydrous ether solvent like THF to form 4-bromophenylmagnesium bromide.
-
Silylation: Add the freshly prepared Grignard solution slowly to a cooled solution of excess silicon tetrachloride.
-
Purification: After the reaction, the magnesium salts are filtered off, and the excess SiCl₄ and solvent are removed by distillation. The final product, (4-Bromophenyl)trichlorosilane, is purified by vacuum distillation.
Applications in Research and Drug Development
The unique bifunctional nature of (4-Bromophenyl)trichlorosilane makes it a valuable intermediate in several advanced applications:
-
Materials Science: The trichlorosilyl group can be used to graft the molecule onto inorganic surfaces like silica or glass, creating a self-assembled monolayer. The exposed bromo-phenyl group can then be further functionalized, for example, in the fabrication of sensors or chromatographic stationary phases.[3] It also serves as a precursor for silicon-cored materials used in electronics, such as hole transport materials in perovskite solar cells.
-
Pharmaceutical Synthesis: In drug discovery, the molecule can be used as a scaffold. The silicon atom can serve as a stable, tetrahedral core, while the bromophenyl group allows for the attachment of various pharmacophores via cross-coupling reactions. The 4-bromophenyl moiety itself is a known structural motif in some bioactive compounds with anticancer potential.[16] Furthermore, the silicon center can be used to introduce functionality that modulates the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Safety and Handling
(4-Bromophenyl)trichlorosilane is a hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: It is highly corrosive and causes severe skin burns and eye damage upon contact.[17]
-
Reactivity with Water: It reacts violently with water, releasing large amounts of toxic and corrosive hydrogen chloride gas.[1][2] This reaction can also produce flammable hydrogen gas if metals are present.
-
Inhalation Hazard: Inhalation can cause severe irritation to the respiratory tract.[18]
Mandatory Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Work under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[19]
-
Keep away from water, alcohols, amines, bases, and oxidizing agents.[17]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.
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National Institute of Standards and Technology. (n.d.). Trichlorosilane - the NIST WebBook. Retrieved from [Link]
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MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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RSC Publishing. (2024, September 9). Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. Retrieved from [Link]
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